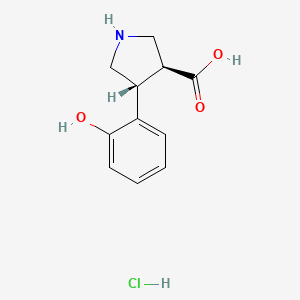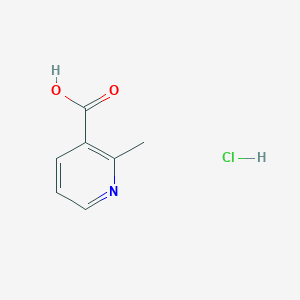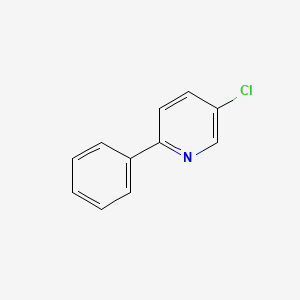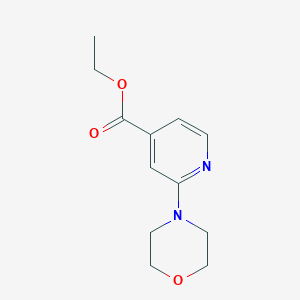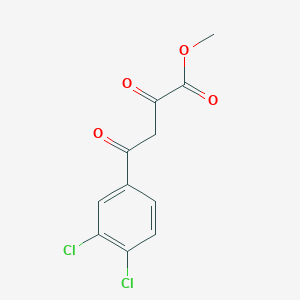
Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate, also known as Methyl 4-DCB, is a synthetic compound with a wide range of applications in the scientific research field. It is an organochlorine compound that has been studied extensively for its biochemical and physiological effects on various organisms. Methyl 4-DCB is an important compound for laboratory research, as it has been used to study cellular processes and the mechanisms of action of various drugs.
Scientific Research Applications
Molecular Docking and Structural Studies
Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate and its derivatives have been explored for their potential in molecular docking, vibrational, structural, electronic, and optical studies. Spectroscopic investigations using FT-IR and FT-Raman spectra, along with theoretical DFT calculations, have been carried out. These studies help in understanding the stability, reactivity, and nonlinear optical materials potential of the compound. Auto-dock studies suggest the derivatives' significant role in bonding and their inhibition of Placenta growth factor (PIGF-1), hinting at biological activities and pharmacological importance (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Synthesis and Structural Modification
Research has focused on the synthesis and structural modification of methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate to create novel compounds with potential applications. For example, its reaction with tetracyanoethylene yielded compounds capable of forming supramolecular structures, potentially useful for including large organic and bioorganic molecules, suggesting applications in material science and biochemistry (Sheverdov, Mar'yasov, Davydova, Nasakin, Dorovatovskii, & Khrustalev, 2017).
Chemical Interactions and Reactivity
Investigations into the compound's interactions and reactivity have provided insights into its chemical behavior. Studies on the reaction of methyl 2,4-dioxobutanoates with aromatic aldehydes have led to the synthesis of derivatives with distinct structural features and potential for further chemical research (Gein, Buldakova, & Dmitriev, 2019).
Environmental and Electrocatalytic Applications
There is interest in the environmental applications of derivatives of methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate, especially in the degradation of toxic pollutants. Studies have shown the potential of these derivatives in the electrochemical treatment of pollutants, illustrating their capacity for environmental remediation and the development of sustainable technologies (Asim, Zhu, Batool, Hailili, Luo, Wang, & Wang, 2017).
properties
IUPAC Name |
methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2O4/c1-17-11(16)10(15)5-9(14)6-2-3-7(12)8(13)4-6/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHLTIOERAWZTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC(=C(C=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377211 |
Source


|
| Record name | methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate | |
CAS RN |
374679-63-7 |
Source


|
| Record name | methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Chlorophenyl)ethenyl]-3-[(4-chlorophenyl)methyl]urea](/img/structure/B1350353.png)






